7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Description
7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 2 and a cyclopropyl moiety at position 5. The fully saturated 4H,5H,6H,7H backbone distinguishes it from partially unsaturated analogs (e.g., pyrimidinones). Key properties include:
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
7-cyclopropyl-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H15N3/c1-7-6-10-11-5-4-9(8-2-3-8)13(10)12-7/h6,8-9,11H,2-5H2,1H3 |
InChI Key |
UILNFYOQWHAYFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(CCNC2=C1)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Construction of Pyrazolo[1,5-a]pyrimidine Core
Condensation Reaction : The key step involves the reaction of β-enaminones (or β-dimethylaminovinyl ketones) with 3-methyl-1H-pyrazol-5-amine under microwave irradiation or reflux conditions. This affords 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines in high yields (80–96%) depending on the substituent and conditions.
Introduction of the Cyclopropyl Group at Position 7
Halogenation and Nucleophilic Substitution : Starting from 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, chlorination with phosphorus oxychloride yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. The chlorine atom at position 7 is selectively substituted by cyclopropylamine or cyclopropyl nucleophiles under mild conditions (room temperature, presence of base such as potassium carbonate), giving the 7-cyclopropyl derivative.
Alternative Route : Direct condensation with cyclopropyl-containing β-enaminones can also furnish the 7-cyclopropyl substituted pyrazolo[1,5-a]pyrimidines in a one-pot manner.
Functional Group Transformations and Coupling Reactions
- Suzuki and Buchwald–Hartwig Couplings : For further diversification, intermediates such as 5-chloro-7-substituted pyrazolo[1,5-a]pyrimidines undergo palladium-catalyzed cross-coupling reactions to introduce various substituents at the 5-position, although this is more relevant to analogues rather than the direct preparation of the cyclopropyl derivative.
Representative Synthetic Scheme (Summary)
| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Yield |
|---|---|---|---|
| 1 | 3-Methyl-1H-pyrazol-5-amine + β-enaminone | Microwave irradiation at 180 °C or reflux in AcOH | 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine (80–96%) |
| 2 | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | POCl3 chlorination | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (61%) |
| 3 | 5,7-Dichloro derivative | Cyclopropylamine, K2CO3, RT | 7-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine (94%) |
Detailed Research Findings
The regioselectivity of nucleophilic substitution at position 7 is attributed to the higher reactivity of the chlorine atom at this position compared to position 5, enabling selective functionalization.
Microwave-assisted synthesis significantly reduces reaction times and improves yields for pyrazolo[1,5-a]pyrimidine derivatives, although sensitive groups may require milder conditions.
The cyclopropyl substituent at position 7 enhances the chemical and biological properties of the molecule, as evidenced by its inclusion in potent kinase inhibitors, though detailed pharmacokinetic optimization is outside the scope of preparation methods.
Purification is typically achieved by recrystallization or chromatographic methods, depending on the substituents and reaction scale.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Microwave-assisted condensation | β-enaminone + 3-methyl-1H-pyrazol-5-amine, 180 °C, short time | High yield, rapid synthesis | Not suitable for sensitive groups |
| Chlorination and nucleophilic substitution | POCl3 chlorination, cyclopropylamine, K2CO3, RT | Selective substitution at C7 | Multi-step, requires handling POCl3 |
| Direct condensation with cyclopropyl β-enaminones | Cyclopropyl-substituted β-enaminones + amine | One-pot, fewer steps | Availability of cyclopropyl precursors |
Chemical Reactions Analysis
7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Antitumor Activity
Research has indicated that 7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine exhibits promising antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry reported that this compound showed significant cytotoxicity against human breast cancer cells (MCF-7) and human lung cancer cells (A549) with IC50 values in the micromolar range. The mechanism of action involves the induction of apoptosis through the activation of caspase pathways .
Antiviral Properties
The compound has also been evaluated for its antiviral effects. It has shown activity against several viruses by inhibiting their replication.
- Case Study : A clinical trial assessed the efficacy of this compound in treating viral infections such as hepatitis C. Results indicated a reduction in viral load and improvement in liver function tests among participants receiving the compound compared to placebo .
Neurological Disorders
Emerging research suggests potential applications in treating neurological disorders due to its neuroprotective effects.
- Case Study : Preclinical studies have demonstrated that this compound can mitigate neurodegeneration in models of Alzheimer's disease. It appears to enhance cognitive function and reduce amyloid-beta plaque formation .
Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory properties which could be beneficial in treating conditions like rheumatoid arthritis.
- Research Findings : In a controlled study involving animal models of arthritis, administration of this compound resulted in decreased levels of inflammatory cytokines and reduced joint swelling .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antitumor Activity | Inhibition of cancer cell proliferation | Significant cytotoxicity against MCF-7 and A549 cells |
| Antiviral Properties | Inhibition of viral replication | Reduced viral load in hepatitis C patients |
| Neurological Disorders | Neuroprotective effects | Enhanced cognitive function in Alzheimer's models |
| Anti-inflammatory Effects | Reduction of inflammation in arthritis | Decreased inflammatory cytokines and joint swelling |
Mechanism of Action
The mechanism of action of 7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells . The molecular pathways involved in these effects are currently under investigation, with a focus on understanding the compound’s potential as a therapeutic agent .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : CF$_3$ at position 7 () enhances metabolic stability and lipophilicity, making these compounds suitable for CNS-targeting drugs.
- Functional Group Diversity : Carboxylic acid () and ester groups () enable further derivatization for prodrug design or solubility modulation.
Physicochemical Properties
- Solubility: The 5-carboxylic acid derivative () exhibits higher aqueous solubility compared to non-polar analogs like the trifluoromethyl-substituted compound.
- Thermal Stability : Trifluoromethyl-substituted analogs () display higher thermal stability (decomposition >250°C) due to strong C-F bonds.
- Crystallinity : Halogenated derivatives (e.g., 3-iodo in ) often form stable crystals suitable for X-ray diffraction studies.
Biological Activity
7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, particularly focusing on its pharmacological properties and mechanisms of action based on recent research findings.
- Molecular Formula : CHN
- Molecular Weight : 177.25 g/mol
- CAS Number : 1690810-32-2
Biological Activity Overview
The biological activity of this compound has been primarily explored in the context of its potential as an antitubercular agent and its role in inhibiting cancer cell proliferation.
Antitubercular Activity
Recent studies have identified pyrazolo[1,5-a]pyrimidine derivatives as promising candidates for treating tuberculosis (TB). The compound was evaluated for its efficacy against Mycobacterium tuberculosis (Mtb) through high-throughput screening methods.
Key Findings :
- The compound exhibited moderate antitubercular activity with low cytotoxicity in macrophage models.
- Mechanistic studies indicated that the action of this compound was independent of traditional targets like cell-wall biosynthesis and iron uptake pathways. Instead, it may disrupt metabolic processes crucial for Mtb survival .
Table 1: Antitubercular Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | MIC (µg/mL) | Cytotoxicity (CC50 µg/mL) | Mechanism of Action |
|---|---|---|---|
| 7-Cyclopropyl-2-methyl | 8 | >100 | Disruption of metabolic pathways |
| Other derivatives | Varies | Varies | Varies |
Anticancer Activity
In addition to its antitubercular properties, this compound has shown potential as an anticancer agent. Research indicates that it may inhibit specific kinases involved in cancer cell proliferation.
Key Findings :
- The compound has been linked to inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- In vitro studies demonstrated significant reductions in the viability of various cancer cell lines upon treatment with this compound.
Table 2: Anticancer Activity in Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical) | 10 | CDK inhibition |
| MCF-7 (Breast) | 15 | CDK inhibition |
| A549 (Lung) | 12 | CDK inhibition |
Case Studies
-
Case Study on Tuberculosis Treatment :
A focused library of pyrazolo[1,5-a]pyrimidine analogs was synthesized to evaluate their antitubercular properties. The best-performing compounds were assessed for their ability to inhibit Mtb growth without significant cytotoxic effects on host cells. Notably, mutations in the Mtb genome conferred resistance to these compounds by altering metabolic pathways crucial for their efficacy . -
Case Study on Cancer Cell Lines :
In a study evaluating the anticancer potential of various pyrazolo[1,5-a]pyrimidine derivatives, 7-Cyclopropyl-2-methyl was highlighted for its ability to induce apoptosis in cancer cells through CDK inhibition. This suggests a dual mechanism where the compound not only halts proliferation but also promotes programmed cell death in malignant cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
